Xileno de almizcle

Descripción general

Descripción

Musk xylene is a synthetic musk fragrance that mimics natural musk . It has been used as a perfume fixative in a wide variety of consumer products and is still used in some cosmetics and fragrances . Musk xylene was once the most widely used of the “nitro-musks”, but its use has declined sharply since the mid-1980s due to safety and environmental concerns .

Synthesis Analysis

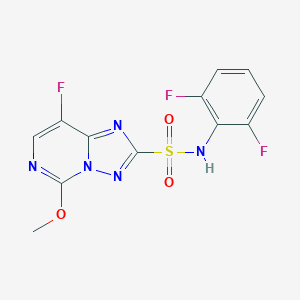

Musk xylene is produced from meta-xylene (1,3-dimethylbenzene), by a Friedel–Crafts alkylation with tert-butyl chloride and aluminium chloride followed by nitration with fuming nitric acid or with a 70:30 mixture of nitric acid and sulfuric acid . The crude product is recrystallized from 95% ethanol .

Molecular Structure Analysis

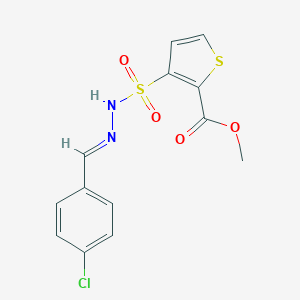

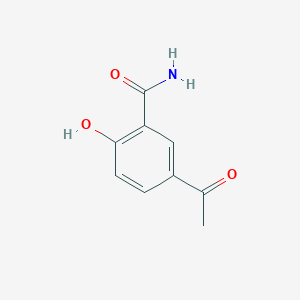

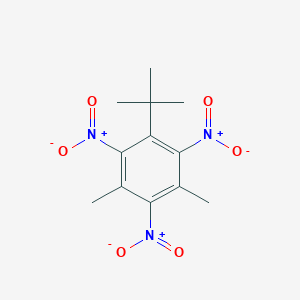

Musk xylene has a chemical formula of C12H15N3O6 . It consists of a six-carbon ring to which two methyl groups are bound .

Chemical Reactions Analysis

Musk xylene can be exclusively transformed via H-abstraction pathways from its methyl group, with total rate constants of 5.65×10^8 –8.79×10^9 M^−1 s^−1 . Other pathways, including single-electron transfer and OH-addition pathways, were found to be insignificant .

Physical And Chemical Properties Analysis

Musk xylene is a white to light-colored crystalline solid . It is insoluble in water and denser than water . It has a musk-like odor and a melting point of 110 °C .

Aplicaciones Científicas De Investigación

Carcinogenicidad e interacciones moleculares

El xileno de almizcle se ha convertido en un contaminante ambiental y la exposición prolongada al mismo se asocia con varios cánceres. Investigaciones recientes han demostrado que la exposición al MX puede conducir a la transformación maligna de las células hepáticas humanas y a la regulación al alza de los genes involucrados en la vía de señalización MAPK. Las simulaciones de dinámica molecular (MD) revelaron que el MX se une al receptor del factor de crecimiento epidérmico (EGFR) en cuatro sitios de unión. El sitio de unión más fuerte (sIII) coincide con el área de unión del ligando natural de EGFR. Esto sugiere que el MX puede activar la vía MAPK de forma similar al EGF, lo que podría conducir a la tumorigenesis .

Derivados ecológicos

Los investigadores han explorado derivados ecológicos de almizcle sintético (SM). Estos derivados pretenden mejorar las funcionalidades y al mismo tiempo minimizar el impacto ambiental. Comprender los mecanismos primarios y las estrategias de síntesis para el diseño de estos derivados es crucial para la producción sostenible de fragancias .

Bioacumulación y biomagnificación

Los estudios han investigado los niveles de contaminación de los almizcles sintéticos, incluido el MX, en peces de ecosistemas de agua dulce. Comprender los patrones de bioacumulación y biomagnificación ayuda a evaluar los riesgos potenciales que representan estos compuestos en las cadenas tróficas acuáticas .

Aromas artificiales rentables

El this compound y las cetonas de almizcle (otro tipo de almizcle nitro) se han utilizado ampliamente como aromas artificiales en diversos productos duraderos, como suavizantes de telas, detergentes para ropa y cosméticos. Su bajo costo los hace atractivos para aplicaciones de fragancias .

Mecanismo De Acción

Musk xylene, also known as Musk xylol, is a synthetic musk fragrance that mimics natural musk . It has been used as a perfume fixative in a wide variety of consumer products, and is still used in some cosmetics and fragrances . Its use has declined sharply since the mid-1980s due to safety and environmental concerns .

Target of Action

Musk xylene’s primary target is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell proliferation, differentiation, and survival .

Mode of Action

Musk xylene interacts with its target, EGFR, by binding to the extracellular domain (ECD) of EGFR in four binding sites . This binding is mainly driven by van der Waals and nonpolar interactions . The affinity of Musk xylene toward ECD was found to be in the order of sIII > sI > sII > sIV . The site with the strongest binding, sIII, is coincidentally located at the binding area of EGF, which is the natural ligand of EGFR .

Biochemical Pathways

The binding of Musk xylene to EGFR may activate the MAPK signaling pathway . This pathway is involved in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines. It regulates cellular functions including proliferation, gene expression, differentiation, mitosis, cell survival, and apoptosis .

Pharmacokinetics

It is known that musk xylene is a very persistent and very bioaccumulative pollutant in the aquatic environment . It is also known that Musk xylene is a lipophilic compound, which means it tends to combine with or dissolve in lipids or fats .

Result of Action

Long-term exposure to Musk xylene is associated with a variety of cancers . This is likely due to its interaction with EGFR and the subsequent activation of the MAPK signaling pathway, which can lead to uncontrolled cell proliferation .

Action Environment

Musk xylene is a very stable compound that is resistant to degradation in the environment . It is a very persistent and very bioaccumulative pollutant in the aquatic environment . Its use has been banned in the European Union due to these environmental concerns .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-tert-butyl-3,5-dimethyl-2,4,6-trinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O6/c1-6-9(13(16)17)7(2)11(15(20)21)8(12(3,4)5)10(6)14(18)19/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWRWTSZNLOZFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-])C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O6 | |

| Record name | 5-TERT-BUTYL-2,4,6-TRINITRO-M-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021405 | |

| Record name | Musk Xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

5-tert-Butyl-2,4,6-trinitro-m-xylene is a white to light-colored crystalline solid. It is insoluble in water and denser than water. Hence sinks in water. Contact may irritate skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals. | |

| Record name | 5-TERT-BUTYL-2,4,6-TRINITRO-M-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

In water, 0.15 mg/L at 22 °C, In water, 0.49 mg/L at 25 °C, Slightly soluble in ethanol; soluble in ethyl ether, chloroform | |

| Record name | Musk xylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7692 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.77 g/cu cm | |

| Record name | Musk xylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7692 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.25X10-7 mm Hg at 25 °C | |

| Record name | Musk xylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7692 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Plates, needles from alcohol | |

CAS RN |

81-15-2 | |

| Record name | 5-TERT-BUTYL-2,4,6-TRINITRO-M-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Musk Xylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Musk xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Musk xylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl-2,4,6-trinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Musk Xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-butyl-2,4,6-trinitro-m-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MUSK XYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZAO16GU5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Musk xylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7692 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

111.5 °C | |

| Record name | Musk xylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7692 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine](/img/structure/B129755.png)

acetic acid](/img/structure/B129763.png)